molecular formula C10H6N2 B1294725 Quinoline-8-carbonitrile CAS No. 35509-27-4

Quinoline-8-carbonitrile

Cat. No.: B1294725
CAS No.: 35509-27-4
M. Wt: 154.17 g/mol
InChI Key: CIIFKVFOVFJZDM-UHFFFAOYSA-N
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Description

Quinoline-8-carbonitrile is a nitrogen-containing heterocyclic compound with a quinoline core structure substituted with a cyano group at the 8th position. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and industrial chemistry. The quinoline nucleus is known for its presence in various biologically active compounds, making quinoline derivatives valuable in drug discovery and development.

Scientific Research Applications

Quinoline-8-carbonitrile has a wide range of applications in scientific research, including:

    Medicinal Chemistry: It serves as a scaffold for the development of antimalarial, antimicrobial, anticancer, and antiviral agents. Quinoline derivatives are known to inhibit DNA synthesis and exhibit potent biological activities.

    Materials Science: Quinoline derivatives are used in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic materials due to their unique optoelectronic properties.

    Industrial Chemistry: this compound is utilized in the synthesis of dyes, catalysts, and other industrial chemicals.

Future Directions

: Elebiju, O. F., Ajani, O. O., Oduselu, G. O., Ogunnupebi, T. A., & Adebiyi, E. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 1074331. Read more

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinoline-8-carbonitrile can be synthesized through several methods, including:

    Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. The reaction proceeds through cyclization and dehydration steps to form the quinoline ring system.

    Skraup Synthesis: This classical method involves the cyclization of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene or sulfuric acid. The reaction conditions typically require high temperatures and acidic environments.

    Doebner-Miller Reaction: This method involves the condensation of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods such as:

    Catalytic Hydrogenation: Using metal catalysts like palladium or platinum to hydrogenate precursor compounds.

    Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates and improve yields under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: Quinoline-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids or amides using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.

    Catalysts: Palladium, platinum, acid catalysts (sulfuric acid, hydrochloric acid).

Major Products:

    Oxidation Products: Carboxylic acids, amides.

    Reduction Products: Primary amines.

    Substitution Products: Various functionalized quinoline derivatives.

Comparison with Similar Compounds

Quinoline-8-carbonitrile can be compared with other similar compounds such as:

    Quinoline: The parent compound without the cyano group, used in various medicinal and industrial applications.

    Quinoline-4-carbonitrile: A similar compound with the cyano group at the 4th position, exhibiting different chemical and biological properties.

    Isoquinoline: A structural isomer of quinoline with the nitrogen atom at a different position, used in the synthesis of various pharmaceuticals and agrochemicals.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its cyano group at the 8th position allows for targeted functionalization and the development of novel compounds with enhanced properties.

Properties

IUPAC Name

quinoline-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIFKVFOVFJZDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C#N)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40876180
Record name 8-Cyanoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40876180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35509-27-4
Record name 8-Quinolinecarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035509274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Cyanoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40876180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a sealed tube were introduced the 6-bromo-2-((tert-butyldimethylsilyloxy)methyl)-7-(dimethylamino)quinoline-8-carbonitrile (946 mg, 2.25 mmol, 1.0 eq), PdCl2(PPh3)3 (79 mg, 0.11 mmol, 5% mol), copper iodide (21 mg, 0.11 mmol, 5% mol), and triphenylphosphine (106 mg, 0.39 mmol, 20% mol). Then, DMF (5 mL) was added followed by diethylamine (3.5 mL, 34 mmol, 15 eq) and trimethylsilylacetylene (350 μL, 2.5 mmol, 1.1 eq). The mixture was heated at 110° C. overnight. After cooling down the solvent was evaporated and the crude product was purified by column chromatography (Florisil, Cyclohexane-EtOAc 95:5) to afford 2-((tert-butyldimethylsilyloxy)methyl)-7-(dimethylamino)-6-(trimethylsilyl)ethynyl)quinoline-8-carbonitrile as a white solid (700 mg, 71%).
Name
6-bromo-2-((tert-butyldimethylsilyloxy)methyl)-7-(dimethylamino)quinoline-8-carbonitrile
Quantity
946 mg
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2(PPh3)3
Quantity
79 mg
Type
reactant
Reaction Step One
Quantity
21 mg
Type
catalyst
Reaction Step One
Quantity
106 mg
Type
catalyst
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
350 μL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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